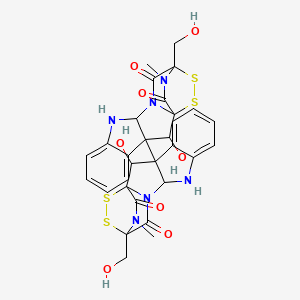![molecular formula C21H22N6O B14164441 N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide CAS No. 923566-43-2](/img/structure/B14164441.png)
N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide is a complex organic compound that belongs to the class of pyrazino[2,3-f][1,10]phenanthroline derivatives. These compounds are known for their unique structural framework, which makes them valuable in various scientific and industrial applications. The presence of the aminohexyl group and the pyrazino[2,3-f][1,10]phenanthroline core imparts distinct chemical and physical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Pyrazino[2,3-f][1,10]phenanthroline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazino[2,3-f][1,10]phenanthroline core.
Introduction of the Aminohexyl Group: The aminohexyl group is introduced through nucleophilic substitution reactions, where a suitable hexylamine derivative reacts with the pyrazino[2,3-f][1,10]phenanthroline core.
Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions, typically using carboxylic acid derivatives and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of DNA interactions and as a probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can chelate metal ions, forming stable complexes that exhibit unique electronic and photophysical properties. In biological systems, it may interact with DNA and proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline (tCz-DPPN)
- 2,3-bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline (Ac-DPPN)
- 2,3-bis(4-(10H-phenoxazin-10-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline (PXZ-DPPN)
Uniqueness
N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide is unique due to the presence of the aminohexyl group, which imparts additional functionality and reactivity. This makes it distinct from other pyrazino[2,3-f][1,10]phenanthroline derivatives, which may lack this specific functional group.
Eigenschaften
CAS-Nummer |
923566-43-2 |
|---|---|
Molekularformel |
C21H22N6O |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
N-(6-aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-3-carboxamide |
InChI |
InChI=1S/C21H22N6O/c22-9-3-1-2-4-10-25-21(28)16-13-26-19-14-7-5-11-23-17(14)18-15(20(19)27-16)8-6-12-24-18/h5-8,11-13H,1-4,9-10,22H2,(H,25,28) |
InChI-Schlüssel |
NCROAXXBGWCDCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CC=N3)C4=NC(=CN=C24)C(=O)NCCCCCCN)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14164360.png)



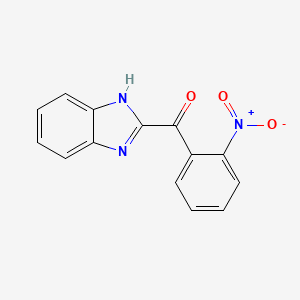
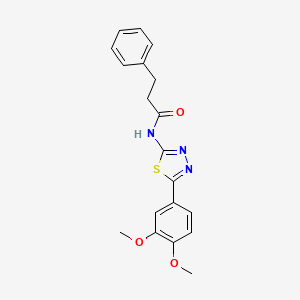
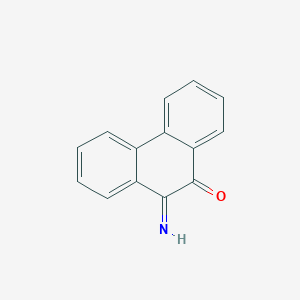
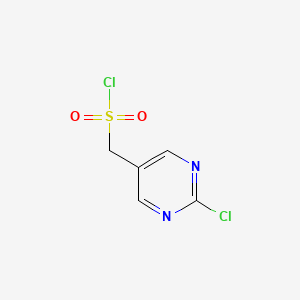
![ethyl 3-[3-cyano-4-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B14164396.png)
![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole](/img/structure/B14164402.png)

![6'-methyl-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-pyrido[4,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B14164413.png)
![N-[7-(4-methoxyphenyl)-5-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]furan-2-carboxamide](/img/structure/B14164425.png)
